3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde
CAS No.:
Cat. No.: VC15866712
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 5-ethyl-2-(2-methoxyethyl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H14N2O2/c1-3-8-6-9(7-12)11(10-8)4-5-13-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | ZNGNWXZZDVWKQU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=C1)C=O)CCOC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole core substituted at three positions:
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Position 1: A 2-methoxyethyl group (-CH2CH2OCH3), introducing polarity and conformational flexibility.
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Position 3: An ethyl group (-CH2CH3), enhancing hydrophobicity.
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Position 5: A carbaldehyde (-CHO), enabling reactivity in nucleophilic additions or condensations .
Table 1: Predicted Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| Topological Polar Surface | 46.7 Ų |
| Hydrogen Bond Donors | 1 (aldehyde proton) |
| Hydrogen Bond Acceptors | 4 (two N, two O) |
These properties derive from computational models and comparisons to structurally related pyrazole derivatives .
Synthetic Pathways and Optimization
Retro-synthetic Analysis
The synthesis of 3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde likely involves:
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Cyclocondensation: Formation of the pyrazole ring via reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
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Functionalization: Introduction of substituents at positions 1, 3, and 5 through alkylation, oxidation, or formylation.
Proposed Synthetic Route
Step 1: Synthesis of 1-(2-methoxyethyl)-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester
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Reagents: Diethyl oxalate, acetone, 2-methoxyethylhydrazine.
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Mechanism: Claisen-Schmidt condensation followed by cyclization .
Step 2: Oxidation to Carbaldehyde
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5°C to 15°C | Minimizes side reactions |
| Solvent | Anhydrous ethanol | Enhances cyclization |
| Hydrazine stoichiometry | 1.5–1.6 equivalents | Prevents over-alkylation |
Adapted from protocols for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate .
Physicochemical and Spectroscopic Profiles
Predicted Spectroscopic Data
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1H NMR (400 MHz, CDCl3):
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IR (KBr):
Chromatographic Behavior
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HPLC Retention Time: ~8.2 min (C18 column, acetonitrile/water gradient).
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LogP: 1.8 (predicted via XLogP3), indicating moderate lipophilicity .
Functional Applications and Derivatives
Table 3: Bioactivity of Pyrazole Derivatives
| Derivative | IC50 (µM) | Target Organism |
|---|---|---|
| Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 12.4 | Aedes aegypti larvae |
| 5-Formyl-pyrazole hydrazones | 8.9 | Staphylococcus aureus |
Data extrapolated from studies on structurally related compounds .
Material Science Applications
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